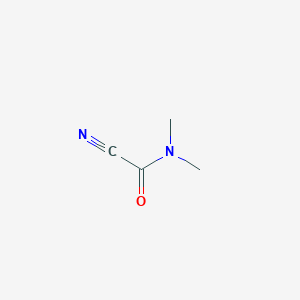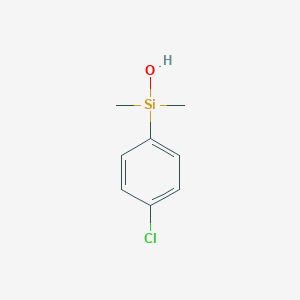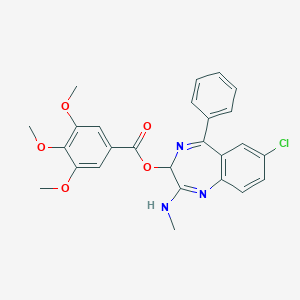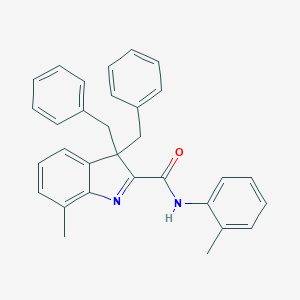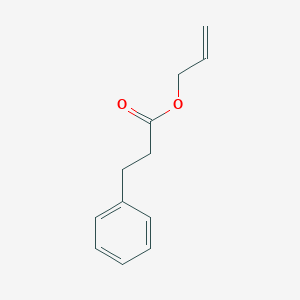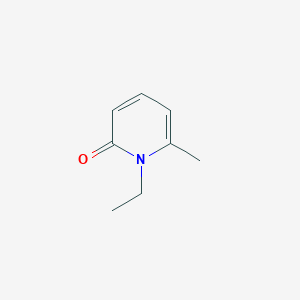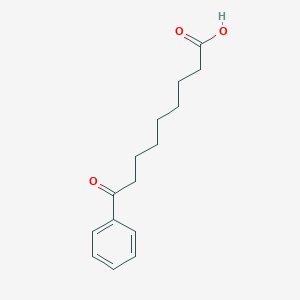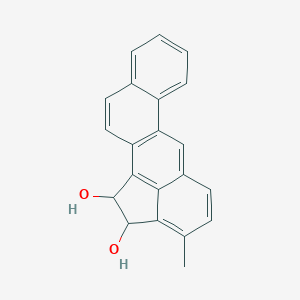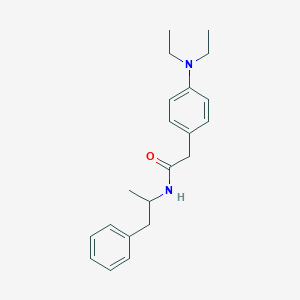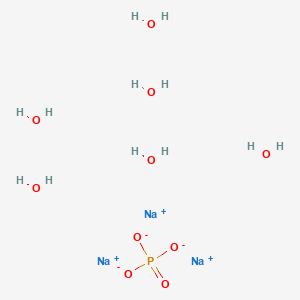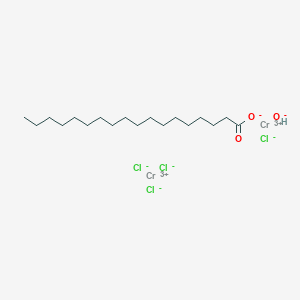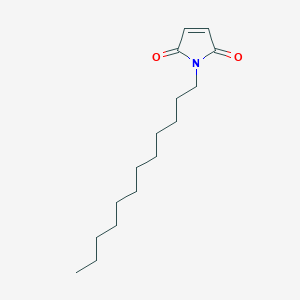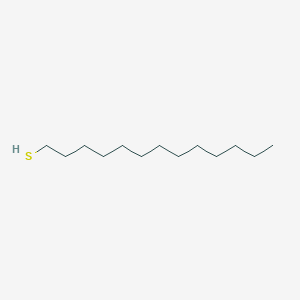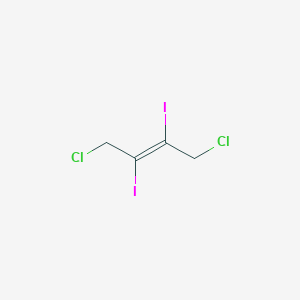![molecular formula C9H18N2O B099766 2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol CAS No. 17740-50-0](/img/structure/B99766.png)
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol is a bicyclic compound that belongs to the class of tropane alkaloids. This compound is characterized by its unique structure, which includes a bicyclic framework with nitrogen atoms at positions 3 and 8, and an ethanol group at position 3. The presence of the methyl group at position 8 further distinguishes it from other related compounds.
Métodos De Preparación
The synthesis of 2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure for this compound. This process typically starts with an acyclic starting material that contains the necessary stereochemical information to allow for the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of specialized acylation reagents, catalytic hydrogenation, and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acyl chlorides, esters, and organometallic reagents . For example, the compound can be oxidized to form corresponding ketones or reduced to yield amines. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of diverse products .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceutical compounds. In biology, it serves as a tool for studying the structure-activity relationships of tropane alkaloids and their interactions with biological targets . Additionally, it is used in the industry for the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol can be compared with other similar compounds, such as 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane . These compounds share the same bicyclic framework but differ in the nature and position of substituents. The presence of the ethanol group and the methyl group at specific positions in this compound confers unique properties and reactivity, making it distinct from its analogs .
Propiedades
Número CAS |
17740-50-0 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-8-2-3-9(10)7-11(6-8)4-5-12/h8-9,12H,2-7H2,1H3 |
Clave InChI |
CQDICPVHFMTUNE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(C2)CCO |
SMILES canónico |
CN1C2CCC1CN(C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


